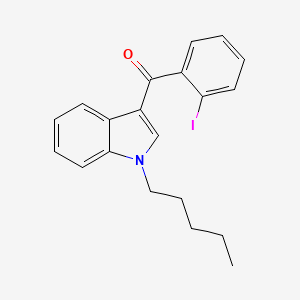

1-Pentyl-3-(2-iodobenzoyl)indole

Vue d'ensemble

Description

AM679 is a potent synthetic cannabinoid (CB) with Ki values of 13.5 and 49.5 nM for the CB1 and CB2 receptors, respectively. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

AM-679 is a 5-lipoxygenase-activating protein (FLAP) inhibitor.

Mécanisme D'action

Target of Action

It is known that indole derivatives often interact with various biological receptors and enzymes .

Mode of Action

Indole compounds often interact with their targets through hydrogen bonds . The exact interaction of 1-Pentyl-3-(2-iodobenzoyl)indole with its targets and the resulting changes at the molecular level remain to be elucidated.

Biochemical Pathways

Indole derivatives have been reported to exhibit anticancer activity by targeting different biological receptors and enzymes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is therefore unknown. The compound has a molecular weight of 417.283 , which may influence its pharmacokinetic properties.

Result of Action

Indole derivatives have been reported to have anticancer potential .

Action Environment

The compound’s storage temperature is recommended to be between 28°c , suggesting that temperature could affect its stability.

Analyse Biochimique

Biochemical Properties

It is known that it interacts with the CB1 and CB2 receptors as a full agonist. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes.

Cellular Effects

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the CB1 and CB2 receptors as a full agonist. This binding can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Propriétés

IUPAC Name |

(2-iodophenyl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20INO/c1-2-3-8-13-22-14-17(15-9-5-7-12-19(15)22)20(23)16-10-4-6-11-18(16)21/h4-7,9-12,14H,2-3,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJBHYUAJOTAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901009999 | |

| Record name | AM-679 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335160-91-3 | |

| Record name | (2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335160-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-679 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335160913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-679 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-679 (CANNABINOID) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61TFT4BO1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes 1-pentyl-3-(2-iodobenzoyl)indole significant in the context of synthetic cannabinoid research?

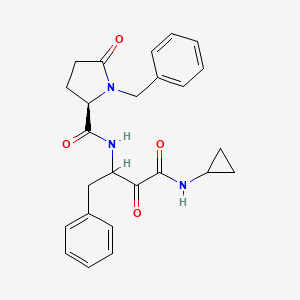

A1: This compound belongs to a group of new psychoactive substances (NPS) that mimic the effects of cannabis. The emergence of this compound and 1-pentyl-3-(1-adamantoyl)indole in Hungary [] highlights the constantly evolving landscape of NPS. Researchers identified these compounds in seized bulk powders, indicating their potential distribution and use as recreational drugs. This discovery underscores the need for continuous monitoring, analytical method development, and research to understand the potential health risks associated with these emerging substances.

Q2: What analytical techniques were used to identify and characterize this compound?

A2: The researchers utilized a combination of techniques to identify and characterize this compound []. Gas chromatography-mass spectrometry (GC-MS) was employed for initial screening and identification based on the compound's fragmentation pattern. Further structural confirmation was achieved using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. This multi-pronged analytical approach allowed for accurate determination of the compound's molecular formula, weight, and structural characteristics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

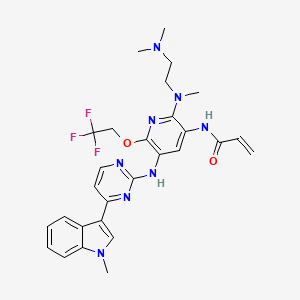

![N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid](/img/structure/B605307.png)